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Compound of Interest

1-(5-bromo-1H-indazol-3-
Compound Name:
yl)ethanone

Cat. No.: B1445409

In-Depth Technical Guide: 1-(5-bromo-1H-
iIndazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in
pharmaceutical research and development.

Core Properties and Data

1-(5-bromo-1H-indazol-3-yl)ethanone is a heterocyclic compound featuring a bromo-
substituted indazole core with an acetyl group at the 3-position. Its chemical structure makes it
a valuable building block for the synthesis of more complex molecules, particularly in the realm
of kinase inhibitors and other therapeutic agents.

Physical and Chemical Properties

Quantitative data for 1-(5-bromo-1H-indazol-3-yl)ethanone is summarized in the table below.
It is important to note that while some properties are predicted based on computational models,
they provide valuable estimations for experimental design.
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Property Value Source

Molecular Formula CoH7BrN20 [1]

Molecular Weight 239.07 g/mol [2]

CAS Number 886363-74-2 [1][21[3]

Appearance White to off-white solid

Boiling Point 403.8-1 25.0 °C at 760 mmHg e
(Predicted)

Density 1.7 £ 0.1 g/cm? (Predicted) [3]

pKa 10.62 + 0.40 (Predicted) [4]

XLogP3 2.3 [3]

N Keep in a dark place, under an
Storage Conditions . [4]
inert atmosphere, at 2-8°C

Note: An experimentally determined melting point has not been found in the reviewed literature;
some databases explicitly state "N/A" (Not Available)[3].

Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the public domain, the expected NMR
characteristics can be predicted based on the molecular structure.
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Nucleus

Predicted Chemical Shift
(6) and Multiplicity

Assignment

1H

~2.7 ppm (singlet, 3H)

Acetyl methyl protons (-
COCHs)

~7.5-8.5 ppm (multiplet, 3H)

Aromatic protons on the

indazole ring

~13.0-14.0 ppm (broad singlet,
1H)

N-H proton of the indazole ring

13C ~27 ppm Acetyl methyl carbon (-CHs)
Aromatic and heterocyclic

~110-145 ppm )
carbons (8 signals)

~195 ppm Acetyl carbonyl carbon (-CO-)

Synthesis and Reactivity

Synthetic Routes

Two primary synthetic strategies for 1-(5-bromo-1H-indazol-3-yl)ethanone have been

described[2].

e Direct Functionalization of 5-bromo-1H-indazole: This approach involves the acylation of the

pre-formed 5-bromo-1H-indazole core, typically via a Friedel-Crafts-type reaction.

o Cyclization of a Precursor: A versatile route starts with 5-bromo-2-fluorobenzonitrile, which

reacts with hydrazine to form 5-bromo-1H-indazol-3-amine. Subsequent chemical

transformations at the C3-amine position can yield the target ethanone derivative[2].

The logical workflow for the second, more detailed strategy is outlined below.
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Synthetic Workflow for 1-(5-bromo-1H-indazol-3-yl)ethanone

Diazotization &

5-bromo-2-fluorobenzonitrile Hydrazine Nucleophilic Substitution

5-bromo-1H-indazol-3-amine

e.g., Sandmeyer-type reaction
followed by acylation

1-(5-bromo-1H-indazol-3-yl)ethanone

Click to download full resolution via product page

Caption: General synthetic pathway starting from a benzonitrile precursor.

Experimental Protocol (Adapted)

While a specific, published protocol for this exact molecule is elusive, the following procedure is
adapted from established methods for the synthesis of similar indazole derivatives, such as the
acylation of an indazole core.

Reaction: Friedel-Crafts Acylation of 5-bromo-1H-indazole
Materials:

5-bromo-1H-indazole

Acetyl chloride or acetic anhydride

Lewis acid catalyst (e.g., AICI3)

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
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Hydrochloric acid (for workup)

Sodium bicarbonate solution (for workup)

Brine

Anhydrous sodium sulfate

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in anhydrous
dichloromethane at 0°C, add acetyl chloride (1.2 eq.) dropwise under an inert atmosphere
(e.g., nitrogen or argon).

Allow the mixture to stir for 15 minutes at 0°C.

Add 5-bromo-1H-indazole (1.0 eq.) portion-wise, ensuring the temperature remains below
5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours, monitoring the reaction progress by TLC.

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and
concentrated hydrochloric acid.

Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to
afford 1-(5-bromo-1H-indazol-3-yl)ethanone.
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Chemical Reactivity

The ethanone and bromo functionalities are key sites for further chemical modification.

» Reduction of the Ketone: The ketone can be readily reduced to a secondary alcohol using
mild reducing agents like sodium borohydride (NaBHa4), yielding 1-(5-bromo-1H-indazol-3-
ylethanol. This alcohol can serve as a precursor for esterification or etherification
reactions[2].

e Cross-Coupling Reactions: The bromine atom on the indazole ring is a versatile handle for
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig),
allowing for the introduction of various aryl, alkyl, or amino groups at the 5-position. This is a
common strategy in medicinal chemistry to explore the structure-activity relationship (SAR)
of indazole-based compounds[2].

Application in Drug Discovery
Role as a Pharmaceutical Intermediate

1-(5-bromo-1H-indazol-3-yl)ethanone is not typically an active pharmaceutical ingredient
(API) itself but serves as a crucial intermediate in the synthesis of APIs. The indazole scaffold
is recognized as a "privileged structure” in medicinal chemistry, particularly for the development
of protein kinase inhibitors[5].

Indazoles as Bioisosteres and Kinase Inhibitors

The indazole nucleus is often used as a bioisostere for other aromatic systems like indole or
phenol. Bioisosteric replacement can improve a molecule's metabolic stability, lipophilicity, and
target binding affinity[5][6]. Specifically, the indazole structure is adept at forming key hydrogen
bonding interactions with the hinge region of protein kinases, a critical interaction for potent
inhibition[5].

Derivatives of 1-(5-bromo-1H-indazol-3-yl)ethanone are explored as inhibitors of various
kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
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Caption: Example of a signaling pathway targeted by indazole-based kinase inhibitors.

This diagram illustrates how an indazole-based inhibitor, synthesized from intermediates like 1-
(5-bromo-1H-indazol-3-yl)ethanone, can competitively block the ATP-binding site of a
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receptor tyrosine kinase, thereby inhibiting downstream signaling that leads to cell proliferation
and survival. This is a common mechanism of action for many targeted cancer therapies[7].

Safety Information

Hazard Type GHS Statements
Pictograms GHSO07 (Exclamation Mark)
Signal Word Warning

Hazard H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

P261: Avoid breathing

Precautionar
Y dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for research and
development professionals. All laboratory work should be conducted in a well-ventilated fume
hood with appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat. Consult the material safety data sheet (MSDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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